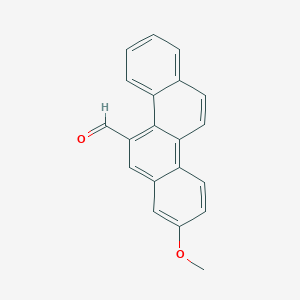
8-Methoxychrysene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxychrysene-5-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a methoxy group (-OCH₃) attached to the eighth position of the chrysene ring and an aldehyde group (-CHO) at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxychrysene-5-carbaldehyde typically involves the formylation of 8-methoxychrysene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxychrysene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 8-Methoxychrysene-5-carboxylic acid.
Reduction: 8-Methoxychrysene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 8-Methoxychrysene-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polycyclic aromatic hydrocarbons and other aromatic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its unique structural features make it suitable for applications in optoelectronic devices and sensors .
Mecanismo De Acción
The mechanism of action of 8-Methoxychrysene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
8-Hydroxychrysene-5-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
8-Methylchrysene-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
8-Chlorochrysene-5-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group
Uniqueness: 8-Methoxychrysene-5-carbaldehyde is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological interactions. The methoxy group can enhance the compound’s solubility in organic solvents and modify its electronic properties, making it distinct from its analogs.
Propiedades
Número CAS |
87901-90-4 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
8-methoxychrysene-5-carbaldehyde |
InChI |
InChI=1S/C20H14O2/c1-22-16-7-9-17-14(11-16)10-15(12-21)20-18-5-3-2-4-13(18)6-8-19(17)20/h2-12H,1H3 |
Clave InChI |
SXYARFYCYJLPSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C3C(=C2C=C1)C=CC4=CC=CC=C43)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


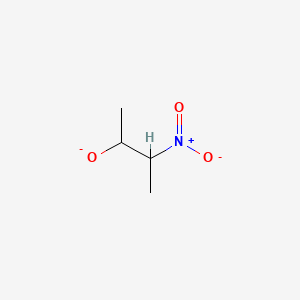
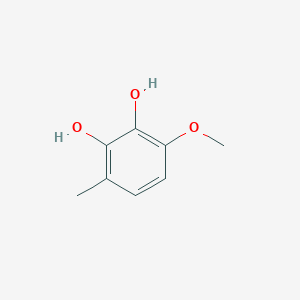
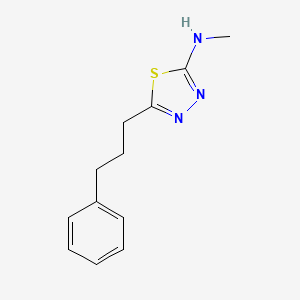
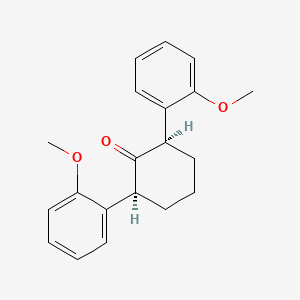
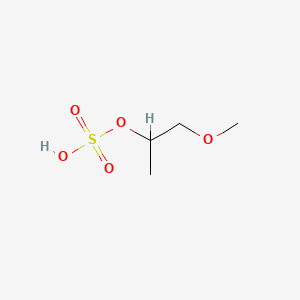

![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)

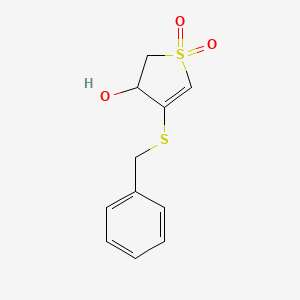
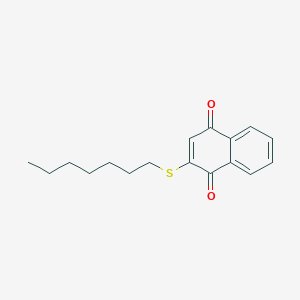
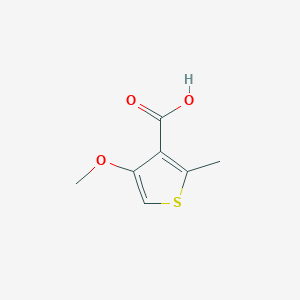
![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
